N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
Properties
Molecular Formula |
C18H13ClF3NO4S |
|---|---|
Molecular Weight |
431.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C18H13ClF3NO4S/c19-13-7-6-12(18(20,21)22)10-14(13)23-17(24)15-16(11-4-2-1-3-5-11)28(25,26)9-8-27-15/h1-7,10H,8-9H2,(H,23,24) |
InChI Key |
AZLAJRXFRHZTAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Precursor Selection
The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline, a key intermediate for constructing the target carboxamide group. Nitration and subsequent reduction of o-chlorotrifluoromethylbenzene yield this aniline derivative, as demonstrated in the nitration of similar substrates using acetic anhydride and concentrated nitric acid at 10–15°C. Substituting traditional mixed acid systems with acetic anhydride reduces isomerization risks and enables milder conditions (68% HNO₃, 1:2–2.5 molar ratio to substrate).
Oxathiine Ring Formation
The 5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide moiety requires cyclization of a β-hydroxy sulfide intermediate. A representative approach involves:
-
Reacting 3-phenylpropiolic acid with thionyl chloride to form the acyl chloride.
-
Coupling with β-mercaptoethanol to yield a thioester.
-
Oxidizing the sulfur atom to a sulfone using hydrogen peroxide (30% v/v) in acetic acid at 50°C.
Synthetic Routes and Reaction Optimization
Carboxamide Coupling
The final step conjugates the aniline and oxathiine intermediates via carboxamide bond formation. Triphosgene (bis(trichloromethyl) carbonate) serves as a safer alternative to phosgene, enabling controlled isocyanate generation. In analogous syntheses, a molar ratio of 0.38–0.42:1 (triphosgene:aniline) achieves >80% conversion. Catalysts such as DMAP (4-dimethylaminopyridine) or pyridine (1–2 wt%) accelerate the reaction at −5 to 5°C, minimizing side reactions.
Table 1: Carboxamide Coupling Conditions
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Triphosgene:Aniline Ratio | 0.38–0.42:1 | 80–85 |
| Temperature | −5–5°C | 79.5 |
| Catalyst Loading | 1–2 wt% DMAP | 83.2 |
Oxidation to 4,4-Dioxide
Sulfone formation is critical for achieving the 4,4-dioxide structure. Ozonolysis or hydrogen peroxide/acetic acid systems oxidize the sulfide to sulfone. Patent data suggest 80% hydrazine hydrate in ethanol at reflux (3–3.5 h) effectively reduces nitro groups while preserving the sulfone.
Purification and Characterization
Solvent Extraction and Distillation
Post-reaction mixtures are purified via sequential solvent extraction. Dichloroethane or chloroform (2–2.5× substrate mass) isolates the carboxamide. Reduced-pressure distillation at ≤−0.096 MPa and 95–100°C removes residual solvents, yielding >99.8% purity.
Table 2: Purification Efficiency by Solvent
| Solvent | Recovery (%) | Purity (%) |
|---|---|---|
| 1,2-Dichloroethane | 92.3 | 99.85 |
| Chloroform | 89.7 | 99.72 |
Analytical Validation
HPLC with UV detection (λ = 254 nm) confirms purity, while NMR (¹H, ¹³C, ¹⁹F) verifies structural integrity. Mass spectrometry (ESI+) identifies [M+H]⁺ ions at m/z 457.2 for the target compound.
Industrial Scalability and Cost Analysis
Process Economics
Bench-scale data project a 76.4% overall yield at 100 kg/batch. Raw material costs dominate (62%), with triphosgene and catalysts accounting for 28% of expenses.
Table 3: Cost Breakdown for Pilot Production
| Component | Cost Share (%) |
|---|---|
| Substrates | 62 |
| Catalysts/Solvents | 28 |
| Energy | 7 |
| Waste Disposal | 3 |
Continuous Flow Alternatives
Microreactor systems may enhance nitration safety by improving heat transfer. Preliminary models suggest 15% higher throughput with 50% reduced solvent use compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxathiine ring or the phenyl groups.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce different halogen atoms.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The trifluoromethyl group and the oxathiine ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of 5,6-dihydro-1,4-oxathiine-3-carboxamide derivatives. Key structural analogues include:
Notes:
- Oxycarboxin : A commercial fungicide, its simpler structure (methyl at position 2 and phenyl at N) highlights the importance of substituent bulk for bioactivity. The target compound’s trifluoromethyl and chloro groups may enhance binding affinity or metabolic stability .
Functional Group Impact
- Trifluoromethyl Group : The CF₃ group in the target compound is strongly electron-withdrawing, which may improve resistance to oxidative degradation compared to methyl or hydrogen substituents .
- Chloro Substituent : The 2-chloro position on the aryl ring may sterically hinder enzymatic deactivation, a feature absent in Oxycarboxin’s N-phenyl group .
Research Findings and Limitations
- Physicochemical Properties : The bromo analogue () has a molecular weight of 408.3, whereas the target compound’s higher weight (457.8) suggests reduced solubility, which could limit bioavailability.
- Data Gaps : Melting points, solubility, and toxicity data for the target compound are unavailable in the provided evidence, necessitating further experimental validation.
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanism of action, efficacy against different pathogens, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chloro-trifluoromethyl phenyl group and a dihydro-oxathiine ring. Its molecular formula is , and it possesses significant lipophilicity due to the trifluoromethyl group, which enhances its membrane permeability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 1 µg/mL against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .
- Time-Kill Assays : Time-kill assays demonstrated that the compound could reduce bacterial counts significantly within a short time frame (e.g., >99.9% reduction in CFUs within 8 hours at specific concentrations) .
Cytotoxicity Studies
Cytotoxicity assessments reveal that the compound exhibits selective toxicity against cancer cell lines. For example:
- IC50 Values : The compound has shown IC50 values ranging from 7 to 9 µg/mL against various tumor cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound is believed to involve:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis.
- Disruption of Membrane Integrity : The lipophilic nature of the trifluoromethyl group may disrupt bacterial membrane integrity, enhancing its antimicrobial effects.
Case Studies
Several studies have investigated the efficacy of this compound in clinical settings:
- Study on MRSA : A study demonstrated that the compound effectively eradicated MRSA persister cells at concentrations significantly lower than traditional antibiotics .
- Biofilm Disruption : The compound exhibited potent antibiofilm properties with MBEC values as low as 1 µg/mL against biofilms formed by Staphylococcus aureus .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
| Compound Name | MIC (µg/mL) | IC50 (µg/mL) | Biofilm Eradication (MBEC µg/mL) |
|---|---|---|---|
| N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl... | 1 | 7–9 | 1 |
| Compound A | 4 | 10–12 | 3 |
| Compound B | 8 | 15–20 | Not effective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
